molecular formula C9H9NO6 B1649846 Methyl 3-hydroxy-5-methoxy-2-nitrobenzoate CAS No. 105897-21-0

Methyl 3-hydroxy-5-methoxy-2-nitrobenzoate

Cat. No.: B1649846
CAS No.: 105897-21-0
M. Wt: 227.17
InChI Key: OJQTZSOVYARYPI-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-5-methoxy-2-nitrobenzoate is an organic compound with the molecular formula C9H9NO5 It is a derivative of benzoic acid, featuring a nitro group, a methoxy group, and a hydroxy group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-5-methoxy-2-nitrobenzoate typically involves the nitration of methyl 3-hydroxy-5-methoxybenzoate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

    Nitration Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow nitration processes. These processes offer better control over reaction conditions, improved safety, and higher yields compared to batch processes. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-5-methoxy-2-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, demethylation can be achieved using boron tribromide.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid using acidic or basic hydrolysis.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Boron tribromide for demethylation.

    Hydrolysis: Aqueous sodium hydroxide for basic hydrolysis, or aqueous hydrochloric acid for acidic hydrolysis.

Major Products

    Reduction: Methyl 3-hydroxy-5-methoxy-2-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-Hydroxy-5-methoxy-2-nitrobenzoic acid.

Scientific Research Applications

Methyl 3-hydroxy-5-methoxy-2-nitrobenzoate has several applications in scientific research:

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Organic Synthesis:

    Biological Studies: Researchers use this compound to study the effects of nitroaromatic compounds on biological systems, including their interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-5-methoxy-2-nitrobenzoate depends on its chemical structure and the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity.

Comparison with Similar Compounds

Methyl 3-hydroxy-5-methoxy-2-nitrobenzoate can be compared with other similar compounds such as:

    Methyl 3-hydroxy-2-nitrobenzoate: Lacks the methoxy group, which can affect its reactivity and applications.

    Methyl 5-hydroxy-2-nitrobenzoate: The position of the hydroxy group is different, leading to variations in chemical behavior.

    Methyl 3-methoxy-2-nitrobenzoate: Lacks the hydroxy group, which can influence its solubility and interactions with other molecules.

The presence of both hydroxy and methoxy groups in this compound makes it unique, providing a balance of electronic and steric effects that can be advantageous in various chemical reactions and applications.

Properties

IUPAC Name

methyl 3-hydroxy-5-methoxy-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6/c1-15-5-3-6(9(12)16-2)8(10(13)14)7(11)4-5/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQTZSOVYARYPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)O)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90762100
Record name Methyl 3-hydroxy-5-methoxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90762100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105897-21-0
Record name Methyl 3-hydroxy-5-methoxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90762100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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